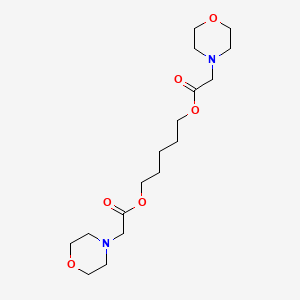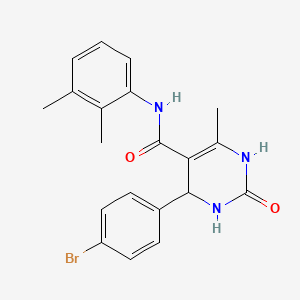![molecular formula C13H11IN2O4S B11646785 5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11646785.png)
5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features an iodo-substituted aromatic ring, methoxy groups, and a diazinane-4,6-dione core, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the iodo group, potentially converting it to a hydrogen or other substituents.
Substitution: The aromatic ring with the iodo substituent is prone to nucleophilic substitution reactions, where the iodo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets. The compound’s iodo and methoxy groups contribute to its reactivity and binding affinity with biological molecules. It can inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4,5-dimethoxybenzaldehyde: A precursor in the synthesis of the title compound, known for its use in organic synthesis.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid: Another compound with a similar core structure, used in antimicrobial and antioxidant research.
Uniqueness
5-[(3-Iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its iodo-substituted aromatic ring and diazinane-4,6-dione core make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11IN2O4S |
|---|---|
Molecular Weight |
418.21 g/mol |
IUPAC Name |
5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H11IN2O4S/c1-19-9-5-6(4-8(14)10(9)20-2)3-7-11(17)15-13(21)16-12(7)18/h3-5H,1-2H3,(H2,15,16,17,18,21) |
InChI Key |
OIRRYGITYPHTDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)NC2=O)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B11646714.png)
![N-[4-(2,3-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11646719.png)

![3-(4-ethoxy-3-methoxyphenyl)-N'-[(Z)-pyridin-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646727.png)
![3-methyl-N'-[(1Z)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11646733.png)

![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]furan-2-carboxamide](/img/structure/B11646745.png)
![(6Z)-6-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646752.png)
![2-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11646757.png)


![5-hexylsulfanyl-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11646786.png)
![8-methoxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11646795.png)
